molecular formula C23H23N5O2 B11134148 6-imino-2-oxo-7-(2-phenylethyl)-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-2-oxo-7-(2-phenylethyl)-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11134148
M. Wt: 401.5 g/mol
InChI Key: IKXSZXKFGZDMCF-UHFFFAOYSA-N
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Description

6-imino-2-oxo-7-(2-phenylethyl)-N-(propan-2-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

6-imino-2-oxo-7-(2-phenylethyl)-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O2/c1-15(2)25-22(29)17-14-18-21(26-19-10-6-7-12-27(19)23(18)30)28(20(17)24)13-11-16-8-4-3-5-9-16/h3-10,12,14-15,24H,11,13H2,1-2H3,(H,25,29)

InChI Key

IKXSZXKFGZDMCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-2-oxo-7-(2-phenylethyl)-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-imino-2-oxo-7-(2-phenylethyl)-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), primary amines.

Major Products

The major products formed from these reactions include various substituted triazatricyclo derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. These studies aim to develop new therapeutic agents for various diseases .

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity .

Mechanism of Action

The mechanism by which 6-imino-2-oxo-7-(2-phenylethyl)-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-imino-2-oxo-7-(2-phenylethyl)-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its tricyclic structure, which provides a distinct framework for chemical modifications and biological interactions. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

The compound 6-imino-2-oxo-7-(2-phenylethyl)-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its intricate triazatricyclo structure and multiple functional groups. Its unique arrangement of nitrogen and carbon atoms contributes to its potential biological activity and reactivity in various chemical processes. This article reviews the biological activities associated with this compound based on existing literature and preliminary studies.

Structural Characteristics

The molecular formula of the compound is C31H34N6O2C_{31}H_{34}N_{6}O_{2}, with a molecular weight of approximately 534.65 g/mol. Key structural features include:

  • Imino group : Potentially involved in hydrogen bonding and interactions with biological targets.
  • Oxo group : May enhance reactivity towards nucleophiles.
  • Carboxamide functional group : Known for its role in biological activity modulation.

Preliminary studies suggest that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity : Potential inhibition of bacterial cell wall synthesis.
  • Anticancer Activity : Possible interference with cellular division processes in cancer cells.
  • Enzyme Inhibition : Interaction with specific enzymes or receptors critical to various biological pathways.

Biological Activity Overview

The exact biological activity of this compound remains to be fully elucidated through experimental studies. However, compounds with analogous structures have shown promising results in several areas:

Biological ActivityObservations
AnticancerCompounds similar in structure have demonstrated cytotoxic effects against various cancer cell lines.
AntimicrobialPotential effectiveness against gram-positive and gram-negative bacteria has been noted in related compounds.
InsecticidalSome structurally related compounds have shown significant insecticidal properties against agricultural pests.

Comparative Analysis

A comparison with structurally similar compounds can provide insights into the unique aspects of this compound's biological activity:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
7-(butan-2-yl)-6-imino-N-methyl-2-oxo...Similar triazine coreVaries; less exploredDifferent substituent effects
7-(3-hydroxypropyl)-6-imino...Triazine ring with hydroxypropyl and phenylethyl groupsPotential anticancer and antimicrobialComplex multi-functional structure

Case Studies and Research Findings

  • Anticancer Studies : Research has indicated that triazine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. A study focusing on similar compounds showed a significant reduction in cell viability in breast cancer cell lines (MCF-7) when treated with derivatives of triazine structures.
  • Antimicrobial Efficacy : In vitro studies demonstrated that certain triazine-based compounds exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Insecticidal Properties : A preliminary bioassay indicated that related compounds showed lethal activity against agricultural pests such as Helicoverpa armigera at concentrations as low as 500 mg/L, suggesting potential applications in pest control.

Future Directions

Further research is necessary to fully characterize the properties of 6-imino-2-oxo-7-(2-phenylethyl)-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca and explore its applications across various fields:

  • Binding Affinity Studies : Investigating how this compound interacts with specific biological targets.
  • Functional Assays : Determining how it modulates specific biological pathways.

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